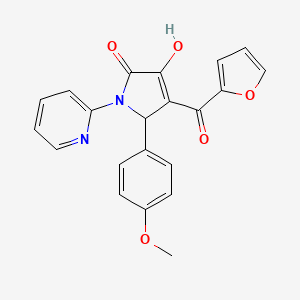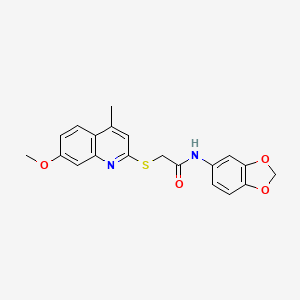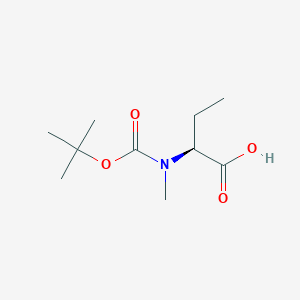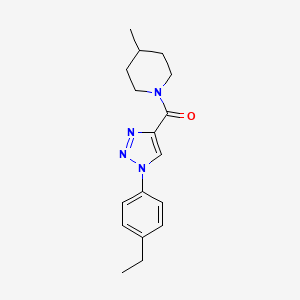![molecular formula C18H23N5O5S B2586623 Ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-77-7](/img/structure/B2586623.png)
Ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a nitrobenzoyl group, an amino group, a triazole ring, and a sulfanyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis steps for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the triazole ring, the introduction of the nitrobenzoyl group, and the attachment of the sulfanyl group .Molecular Structure Analysis
The molecular formula of this compound is C18H23N5O5S, and it has an average mass of 421.471 Da . The presence of a triazole ring, a nitrobenzoyl group, and a sulfanyl group in its structure could influence its chemical properties and reactivity.Aplicaciones Científicas De Investigación
Cyclization and Pharmacological Properties
Ethyl 2-[[4-butyl-5-[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is involved in the synthesis of various compounds through cyclization reactions. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate leads to the formation of ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This compound is then converted into different derivatives, including thiosemicarbazides and 4H-1,2,4-triazole-3(2H)-thione derivatives. These compounds are significant for their potential pharmacological properties, particularly their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Synthesis of Alkyl Esters
The compound is also instrumental in synthesizing various alkyl esters of 4-amino-2-sulfamoylbenzoic acid. These esters are prepared through the alcoholysis reaction, leading to a range of alkyl 4-amino-2-sulfamoylbenzoates with significant anticonvulsant activity (Hamor & Janfaza, 1963).
Antihypertensive α-Blocking Agents
Further research demonstrates the use of this compound in synthesizing thiosemicarbazides, triazoles, and Schiff bases. These are considered potential antihypertensive α-blocking agents, exhibiting good activity and low toxicity (Abdel-Wahab et al., 2008).
Synthesis of Thiazolo[3,2-a]pyrimidin-5-one Derivatives
The compound also plays a role in the synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives. These derivatives are synthesized through reactions with ethyl acetoacetate and are of interest for their potential biological activities (Veretennikov & Pavlov, 2013).
Inhibitors and Biological Activities
Ethyl 2-[[4-butyl-5-[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate is used in synthesizing inhibitors like aminomethyl and alkoxymethyl derivatives. These compounds have shown inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II (Gulcin et al., 2017).
Synthesis of Benzothiazole Derivatives
It is also involved in the synthesis of novel benzothiazole-containing derivatives, which have shown antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).
Propiedades
IUPAC Name |
ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-3-5-10-22-15(20-21-18(22)29-12-16(24)28-4-2)11-19-17(25)13-6-8-14(9-7-13)23(26)27/h6-9H,3-5,10-12H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEQZLHLDOMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)

![Ethyl 6-oxo-2-(trifluoromethyl)-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2586542.png)



![N-(1-cyanocyclobutyl)-2-[({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B2586551.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2586552.png)
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2586553.png)

![2-[[1-(2-morpholin-4-ylethyl)-2-oxidanylidene-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)ethanamide](/img/structure/B2586557.png)
![2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B2586558.png)

